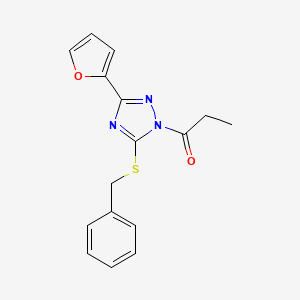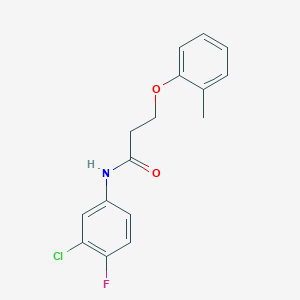
1-(3-isopropoxybenzoyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-isopropoxybenzoyl)indoline, also known as Isopropoxybenzoylindoline (IBI), is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of indoline, which is a heterocyclic organic compound that has been used in the synthesis of various drugs and natural products. IBI has been found to have a range of potential applications in scientific research, including in the study of cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of IBI is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism of action is through the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer. IBI has also been found to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
IBI has been found to have a range of biochemical and physiological effects. Studies have shown that IBI can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, IBI has been found to have neuroprotective effects, which could make it useful in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using IBI in scientific research is its potential as a therapeutic agent for cancer and inflammation. Additionally, IBI has been found to have low toxicity, making it a safer option compared to other compounds. However, one limitation of using IBI in lab experiments is its limited solubility in water, which could affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for research on IBI. One area of research could be to further investigate its mechanism of action and potential targets for therapeutic use. Additionally, more studies could be done to explore its potential use in the treatment of neurological disorders. Furthermore, the synthesis of new derivatives of IBI could be explored to improve its efficacy and bioavailability. Overall, IBI has shown promise as a potential therapeutic agent for a range of diseases and warrants further investigation.
合成法
IBI can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-isopropoxybenzoyl chloride, which is then reacted with indoline in the presence of a base to yield IBI. The synthesis of IBI has been optimized to improve yield and purity, making it a viable option for use in scientific research.
科学的研究の応用
IBI has been studied for its potential use in a range of scientific research applications. One area of research where IBI has shown promise is in the study of cancer. Studies have shown that IBI can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for use in cancer therapy. Additionally, IBI has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13(2)21-16-8-5-7-15(12-16)18(20)19-11-10-14-6-3-4-9-17(14)19/h3-9,12-13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNQOICBIPWJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(cyanomethyl)phenyl]-3-(4-ethylphenyl)propanamide](/img/structure/B5820676.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B5820680.png)
![7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)


![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)




![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)
![methyl 5-(2-cyano-1-methylvinyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5820743.png)
![4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5820751.png)